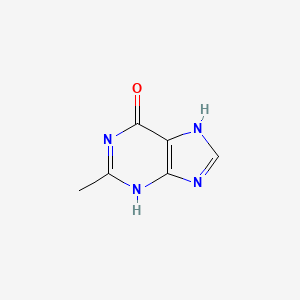

2-methyl-3,7-dihydropurin-6-one

Description

2-Methyl-3,7-dihydropurin-6-one is a purine derivative characterized by a methyl group at position 2 of the purine ring. Purines are heterocyclic aromatic organic compounds with a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. Substitutions at positions 2, 6, or 7 significantly influence physicochemical and biological properties. The methyl group at position 2 in this compound likely enhances lipophilicity compared to amino or hydroxyl substituents, affecting solubility and reactivity .

Properties

IUPAC Name |

2-methyl-3,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-9-5-4(6(11)10-3)7-2-8-5/h2H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLWCABYHOMQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=O)C2=C(N1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: Industrial production methods for (S)-Tol-SDP are not explicitly documented. Typically, industrial production of such compounds would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: (S)-Tol-SDP can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols.

Scientific Research Applications

(S)-Tol-SDP has several scientific research applications, including:

Chemistry: It is used in the study of chemical reactions and mechanisms.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It may be used in the development of new drugs and therapies.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-Tol-SDP involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects: Polarity: Amino groups (e.g., guanine) increase polarity and hydrogen-bonding capacity compared to methyl or methylamino groups. Thermal Stability: High melting points (>300°C for guanine) correlate with strong intermolecular hydrogen bonding, absent in methyl-substituted analogs .

Q & A

Q. What are the optimal laboratory-scale synthesis protocols for 2-methyl-3,7-dihydropurin-6-one, and how can purity be verified?

- Methodological Answer : Synthesis typically involves alkylation or substitution reactions on purine scaffolds. For example, nucleophilic substitution at the C6 position using methylating agents (e.g., methyl iodide) under controlled pH (e.g., aqueous NaOH) can yield the target compound. Post-synthesis, purity is verified via HPLC coupled with UV-Vis spectroscopy (λ ~260–280 nm for purine derivatives) and mass spectrometry (expected molecular ion [M+H]+ at m/z 166.07). Reference safety protocols for handling methylating agents (e.g., proper ventilation, PPE) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using factorial design to test temperature (e.g., 4°C, 25°C, 40°C), humidity (30–80% RH), and light exposure. Monitor degradation via periodic HPLC analysis. Data analysis should include Arrhenius kinetics to predict shelf life. Pre-experimental design should account for interactions between variables (e.g., temperature × humidity) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines for structurally similar purine derivatives: use fume hoods for synthesis, wear nitrile gloves and lab coats, and store in airtight containers away from light. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can sequential simplex optimization improve reaction yields of this compound in multi-variable systems?

- Methodological Answer : Sequential simplex optimization is ideal for systems with >3 variables (e.g., temperature, pH, reagent molar ratios). Begin with a simplex matrix of initial experiments, iteratively adjust factor levels based on response (yield), and converge toward optimal conditions. This method outperforms traditional factorial designs by requiring fewer experiments (e.g., 10–15 runs vs. 27 for a 3³ factorial design) .

Q. What strategies resolve contradictions in experimental data regarding the compound’s solubility and bioavailability?

- Methodological Answer : Use multivariate regression to identify confounding variables (e.g., solvent polarity, counterion effects). For example, discrepancies in aqueous solubility may arise from pH-dependent tautomerism (enol vs. keto forms). Validate hypotheses via NMR titration or computational modeling (e.g., COSMO-RS simulations) .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the compound’s interaction with biological targets?

- Methodological Answer : Integrate molecular docking (AutoDock Vina) with finite element analysis (COMSOL) to simulate binding kinetics and thermodynamic stability. Train AI models on existing purine derivative datasets (e.g., kinase inhibition) to predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Q. What experimental designs are suitable for studying the compound’s pharmacological mechanisms in multi-target systems?

- Methodological Answer : Employ a fractional factorial design to screen key variables (e.g., concentration, exposure time, cell type). For dose-response studies, use Hill equation modeling. Advanced workflows may combine high-throughput screening (HTS) with transcriptomic profiling (RNA-seq) to identify off-target effects .

Data Contradiction Analysis Framework

- Step 1 : Replicate experiments under identical conditions to rule out technical errors.

- Step 2 : Apply statistical tools (e.g., ANOVA, principal component analysis) to isolate variables causing discrepancies .

- Step 3 : Cross-validate with orthogonal methods (e.g., LC-MS vs. NMR for purity analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.